Teglicar

Descripción

Propiedades

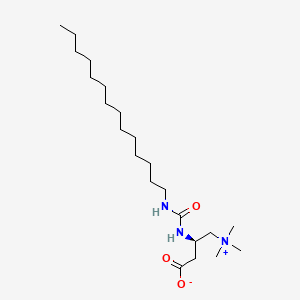

IUPAC Name |

(3R)-3-(tetradecylcarbamoylamino)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23-22(28)24-20(18-21(26)27)19-25(2,3)4/h20H,5-19H2,1-4H3,(H2-,23,24,26,27,28)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZYTDRMCBZVNH-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC(=O)NC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCNC(=O)N[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250694-07-6 | |

| Record name | Teglicar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250694076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEGLICAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V3VQ6HMII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Teglicar: A Deep Dive into its Mechanism of Action as a Selective L-CPT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Teglicar (also known as ST1326) is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1).[1][2][3] This technical guide elucidates the core mechanism of action of Teglicar, presenting key data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism: Inhibition of Carnitine Palmitoyl-Transferase 1 (CPT1)

Teglicar's primary pharmacological action is the competitive and reversible inhibition of L-CPT1, an enzyme crucial for the mitochondrial import of long-chain fatty acids.[1][4][5] CPT1 is the rate-limiting enzyme in the carnitine shuttle system, which facilitates the translocation of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation.[5][6][7] By blocking L-CPT1, Teglicar effectively reduces the rate of fatty acid oxidation in the liver.[4]

This inhibition leads to a metabolic shift, decreasing the liver's reliance on fatty acids for energy and consequently impacting several interconnected metabolic pathways, most notably gluconeogenesis and ketogenesis.[1][8]

Quantitative Analysis of Teglicar's Inhibitory Action

The inhibitory potency of Teglicar against L-CPT1 has been quantified in vitro. These values highlight the specific and high-affinity binding of Teglicar to its target enzyme.

| Parameter | Value | Target | Source |

| IC50 | 0.68 µM | L-CPT1 | [2][9] |

| Ki | 0.36 µM | L-CPT1 | [2][9] |

Signaling Pathways and Metabolic Consequences

The inhibition of L-CPT1 by Teglicar initiates a cascade of metabolic changes, primarily centered around glucose and lipid homeostasis.

Inhibition of Hepatic Gluconeogenesis

By reducing fatty acid oxidation, Teglicar diminishes the intra-mitochondrial pool of acetyl-CoA and the generation of ATP and NADH, all of which are critical allosteric activators and substrates for gluconeogenesis.[1] This leads to a significant reduction in endogenous glucose production by the liver.[1][8] In isolated rat hepatocytes, Teglicar demonstrated a concentration-dependent reduction in glucose production by up to 50%.[1][6] In vivo studies in rats showed a 62% reduction in endogenous glucose production.[1][6][8]

Diagram 1: Teglicar's inhibition of L-CPT1 and its effect on gluconeogenesis.

Reduction of Ketogenesis

The reduced influx of fatty acids into the mitochondria also leads to a decrease in the substrate available for ketogenesis, the process by which the liver produces ketone bodies.[1] In isolated hepatocytes, Teglicar reduced ketone body production by up to 72%.[1][6]

Effects on Lipid Metabolism

Chronic administration of Teglicar has been observed to increase hepatic triglyceride content (HTGC).[1][8] This is a direct consequence of the reduced fatty acid oxidation, leading to the re-esterification of fatty acids into triglycerides within the liver. Despite the increase in HTGC, studies have not reported associated alterations in plasma alanine aminotransferase, suggesting a lack of immediate hepatotoxicity.[1][8]

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of Teglicar.

In Vitro Hepatocyte Studies

-

Objective: To determine the direct effect of Teglicar on hepatic glucose and ketone body production.

-

Methodology:

-

Hepatocytes are isolated from fasted rats via collagenase perfusion.[10]

-

Isolated hepatocytes are incubated in a Krebs-Ringer bicarbonate buffer supplemented with lactate and pyruvate as gluconeogenic precursors, and oleate to stimulate fatty acid oxidation.[10]

-

Varying concentrations of Teglicar are added to the incubation medium.

-

The concentrations of glucose and ketone bodies in the medium are measured after a defined incubation period (e.g., 120 minutes).[2]

-

Data is analyzed to determine the concentration-dependent effect of Teglicar on glucose and ketone body production.

-

Diagram 2: Workflow for in vitro hepatocyte experiments.

In Vivo Animal Studies

-

Objective: To assess the effects of Teglicar on glucose homeostasis and insulin sensitivity in animal models of diabetes and insulin resistance.

-

Methodology:

-

Animal models such as db/db mice (a model of type 2 diabetes) or high-fat diet-fed mice are used.[1][6]

-

Teglicar is administered chronically via oral gavage at specified doses (e.g., 50 mg/kg twice daily for 45 days).[1][6][8]

-

Parameters such as postabsorptive glycemia, water consumption, and fructosamine levels are monitored throughout the treatment period.[1][6][8]

-

An insulin tolerance test (ITT) may be performed to assess insulin sensitivity. This involves injecting insulin and measuring the subsequent rate of glucose clearance from the blood.[1][6]

-

At the end of the study, tissues are collected for analysis of hepatic triglyceride content.[1]

-

Summary of In Vivo Effects of Teglicar

The following table summarizes the key quantitative findings from in vivo studies with Teglicar in various animal models.

| Animal Model | Treatment Regimen | Key Findings | Source |

| db/db mice | 50 mg/kg twice daily for 45 days | -38% reduction in postabsorptive glycemia-31% reduction in water consumption-30% reduction in fructosamine | [1][6][8] |

| High-fat diet-fed C57BL/6J mice | 30 mg/kg twice daily for 26 days | -19% normalization of glycemia-53% normalization of insulinemia | [1][2] |

| Healthy Sprague-Dawley rats | 80 mg/kg once daily for 30 days | -60% reduction in basal insulin levels+53% increase in free fatty acidsDoubled triglycerides | [1][8] |

| Healthy Sprague-Dawley rats (acute) | Infusion of 5.3 mg/kg/h for 3 hours | -62% reduction in endogenous glucose production | [1][2] |

Selectivity of Teglicar

An important aspect of Teglicar's mechanism is its selectivity for the liver isoform of CPT1 (L-CPT1) over the muscle isoform (M-CPT1). This selectivity is crucial as the inhibition of M-CPT1 can lead to myotoxicity. Studies have shown that Teglicar does not affect peripheral glucose utilization or heart 2-deoxyglucose uptake, confirming its in vivo selectivity towards L-CPT1.[1][8]

Potential Therapeutic Applications

The mechanism of action of Teglicar positions it as a potential therapeutic agent for conditions characterized by excessive hepatic glucose production and dysregulated fatty acid metabolism. Initially investigated for type 2 diabetes[1], its role in other metabolic diseases and even in oncology is being explored, given the reliance of some cancer cells on fatty acid oxidation.[4][11] Further research into its long-term effects on hepatic lipid accumulation and overall metabolic health is warranted.

References

- 1. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by teglicar reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (Teglicar) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Impr… [ouci.dntb.gov.ua]

- 6. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. The Carnitine Palmitoyltransferase 1A Inhibitor Teglicar Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Teglicar in Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teglicar (ST1326) is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation. By blocking the entry of long-chain fatty acids into the mitochondria, Teglicar effectively modulates cellular metabolism, leading to a reduction in fatty acid oxidation and its downstream consequences, such as ketogenesis and gluconeogenesis. This technical guide provides a comprehensive overview of the mechanism of action of Teglicar, supported by in vitro and in vivo preclinical data. Detailed experimental protocols for key assays are provided, and the relevant metabolic pathways and experimental workflows are visualized. This document is intended to serve as a resource for researchers and professionals in the field of metabolic diseases and drug development.

Introduction to Fatty Acid Oxidation and Carnitine Palmitoyl-Transferase 1 (CPT1)

Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the liver, heart, and skeletal muscle.[1] This process is essential during periods of fasting or prolonged exercise.[1] The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is regulated by the carnitine shuttle system. A key component of this system is carnitine palmitoyl-transferase 1 (CPT1), which is located on the outer mitochondrial membrane.[2] CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, allowing their transport across the inner mitochondrial membrane.[2]

There are three isoforms of CPT1:

-

L-CPT1 (CPT1A): The liver isoform, which is the primary target of Teglicar.[1]

-

M-CPT1 (CPT1B): The muscle isoform.

-

CPT1C: Predominantly found in the brain.[1]

Due to its role as the rate-limiting enzyme in FAO, CPT1 is a key target for therapeutic intervention in metabolic diseases.[1]

Teglicar: Mechanism of Action

Teglicar is a substrate mimetic aminocarnitine derivative that acts as a selective and reversible inhibitor of L-CPT1.[3] By binding to the enzyme, it prevents the trans-esterification of long-chain acyl-CoAs into acylcarnitines, thereby inhibiting their entry into the mitochondria and subsequent β-oxidation.[3] This leads to a metabolic shift, reducing the reliance on fatty acids for energy and consequently impacting processes like ketogenesis and gluconeogenesis, which are fueled by FAO.[4]

Quantitative Data on the Effects of Teglicar

The following tables summarize the quantitative data on the effects of Teglicar from various preclinical studies.

Table 1: In Vitro Enzyme Inhibition

| Parameter | Value | Source |

| IC50 (L-CPT1) | 0.68 ± 0.13 µmol/L | [3] |

| Ki (L-CPT1) | 0.36 ± 0.04 µmol/L | [3] |

Table 2: Effects on Isolated Rat Hepatocytes

| Parameter | Teglicar Concentration | Effect | Source |

| Ketone Body Production | 10 µmol/L | -72% | [3][5] |

| ED50 = 1.17 ± 0.12 µmol/L | [3][5] | ||

| Glucose Production | 10 µmol/L | -50% | [3][5] |

Table 3: In Vivo Effects in Animal Models

| Animal Model | Treatment | Parameter | Effect | Source |

| Healthy Rats | Acute Infusion | Endogenous Glucose Production | -62% | [3] |

| Healthy Rats | 30 days, 80 mg/kg | Basal Insulin | -60% | [3] |

| Plasma Free Fatty Acids | +53% | [3] | ||

| Hepatic Triglycerides | Doubled | [3] | ||

| db/db Mice | 45 days, 50 mg/kg twice daily | Postabsorptive Glycemia | -38% | [3] |

| Water Consumption | -31% | [3] | ||

| Fructosamine | -30% | [3] | ||

| Hepatic Triglyceride Content | +50% | [3] | ||

| High-Fat Fed Mice | 26 days, 30 mg/kg twice daily | Glycemia | -19% | [3] |

| Insulinemia | -53% | [3] |

Signaling Pathways and Experimental Workflows

Fatty Acid Oxidation and CPT1 Inhibition by Teglicar

The following diagram illustrates the carnitine shuttle, the rate-limiting step of fatty acid oxidation, and the inhibitory action of Teglicar.

Experimental Workflow: Fatty Acid Oxidation in Isolated Hepatocytes

This diagram outlines the key steps in measuring fatty acid oxidation in primary hepatocytes, a common in vitro model to assess the effects of compounds like Teglicar.

Experimental Protocols

CPT1 Inhibition Assay (General Protocol)

This assay determines the inhibitory activity of a compound on CPT1.

-

Preparation of Mitochondria: Isolate mitochondria-enriched heavy membrane fractions from liver tissue.

-

Reaction Buffer: Prepare a reaction buffer containing Tris-HCl, EDTA, and Triton-X 100.

-

Assay Plate Setup: In a 96-well plate, add the mitochondrial fraction to the reaction buffer.

-

Compound Addition: Add varying concentrations of Teglicar or a vehicle control to the wells.

-

Substrate Addition: Initiate the reaction by adding the substrates: L-carnitine and palmitoyl-CoA. A colorimetric reagent such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is included to react with the CoA released during the reaction.

-

Measurement: Measure the change in absorbance over time using a plate reader. The rate of the reaction is proportional to CPT1 activity.

-

Data Analysis: Calculate the percent inhibition at each concentration of Teglicar and determine the IC50 value.

Fatty Acid Oxidation Rate Measurement in Isolated Hepatocytes

This protocol measures the effect of Teglicar on the rate of fatty acid oxidation in intact cells.

-

Hepatocyte Isolation: Isolate primary hepatocytes from fasted rats or mice by collagenase perfusion of the liver.

-

Cell Plating/Suspension: Use the hepatocytes in suspension or plate them on collagen-coated dishes.

-

Pre-incubation: Incubate the cells in a suitable medium (e.g., Krebs-Henseleit buffer) containing substrates for gluconeogenesis like lactate and pyruvate. Add different concentrations of Teglicar and pre-incubate for approximately 30 minutes.[3]

-

Initiation of FAO: Add a radiolabeled fatty acid (e.g., [1-14C]palmitic acid or [9,10-3H]-palmitic acid) complexed to fatty-acid-free bovine serum albumin (BSA).[6][7] Also, add a non-radiolabeled fatty acid like sodium oleate (1 mmol/L) to stimulate β-oxidation.[3]

-

Incubation: Incubate the cells at 37°C for a set period, typically 90 minutes to 2 hours.

-

Termination of Reaction: Stop the reaction by adding an acid, such as 3% perchloric acid or trichloroacetic acid.[3][7]

-

Measurement of FAO:

-

Measurement of Other Metabolites: The neutralized supernatant can also be used to measure the concentration of ketone bodies and glucose using standard colorimetric kits.[3]

Discussion and Clinical Perspective

Teglicar has demonstrated robust preclinical efficacy as an inhibitor of L-CPT1, leading to a significant reduction in fatty acid oxidation and downstream metabolic pathways. The data from in vitro and animal models suggest its potential as an antihyperglycemic agent.[3] Teglicar was in Phase 2 clinical trials for the treatment of type 2 diabetes.[1][7]

The inhibition of fatty acid oxidation is also being explored as a therapeutic strategy for non-alcoholic steatohepatitis (NASH), a condition characterized by fat accumulation, inflammation, and fibrosis in the liver. However, based on the reviewed literature, there is no clear evidence of Teglicar having entered clinical trials specifically for NASH.

A direct consequence of CPT1 inhibition is the alteration of the acylcarnitine profile, with an expected decrease in long-chain acylcarnitines. While this is a known mechanistic effect, specific quantitative data on the acylcarnitine profile following Teglicar treatment were not available in the reviewed literature.

Conclusion

Teglicar is a potent and selective inhibitor of L-CPT1 that effectively reduces hepatic fatty acid oxidation. Its mechanism of action is well-characterized, and its effects on glucose and ketone metabolism have been quantified in preclinical models. The provided methodologies offer a framework for further investigation of CPT1 inhibitors. While its clinical development has focused on type 2 diabetes, the role of fatty acid oxidation in other metabolic diseases like NASH suggests a broader potential therapeutic landscape for compounds with this mechanism of action. Further research, particularly studies detailing the impact on acylcarnitine metabolism and clinical trials in relevant patient populations, will be crucial in fully elucidating the therapeutic utility of Teglicar.

References

- 1. researchgate.net [researchgate.net]

- 2. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Carnitine Palmitoyltransferase 1A Inhibitor Teglicar Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Teglicar: A Technical Guide for Research in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teglicar (ST1326) is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1), a critical enzyme in mitochondrial fatty acid oxidation. By modulating this key metabolic checkpoint, Teglicar presents a promising therapeutic approach for a range of metabolic diseases, including type 2 diabetes and certain neurodegenerative conditions. This document provides a comprehensive technical overview of Teglicar, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action

Teglicar exerts its therapeutic effects by selectively inhibiting the L-CPT1 enzyme, which is responsible for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This inhibition leads to a metabolic shift from fatty acid oxidation towards glucose utilization.[1]

The primary consequences of L-CPT1 inhibition by Teglicar include:

-

Reduced Gluconeogenesis: By limiting the energy supply from fatty acid oxidation in the liver, Teglicar decreases the rate of glucose production.[2][3]

-

Decreased Ketogenesis: The inhibition of fatty acid transport into mitochondria directly reduces the substrate available for ketone body formation.[2][3]

-

Improved Glucose Homeostasis: The overall effect of reduced hepatic glucose output and a shift towards glucose utilization contributes to better control of blood glucose levels.[2][3]

Signaling Pathway of Teglicar's Action

Caption: Mechanism of Teglicar via L-CPT1 inhibition.

Preclinical Data

Teglicar has been evaluated in various in vitro and in vivo models, demonstrating its potential in metabolic and neurodegenerative diseases.

In Vitro Efficacy

| Parameter | Value | Cell Type/System | Reference |

| IC50 | 0.68 µM | Liver CPT1 (L-CPT1) | [4] |

| Ki | 0.36 µM | Liver CPT1 (L-CPT1) | [4] |

| Ketone Body Production Reduction | 72% (at 10 µM) | Isolated rat hepatocytes | [2][3] |

| Glucose Production Reduction | 50% (at 10 µM) | Isolated rat hepatocytes | [2][3] |

In Vivo Efficacy in Animal Models

| Animal Model | Treatment Regimen | Key Findings | Reference |

| db/db mice | 50 mg/kg, twice daily, for 45 days (gavage) | - Reduced postabsorptive glycemia by 38%- Reduced water consumption by 31%- Reduced fructosamine by 30% | [2][3] |

| High-fat diet C57BL/6J mice | 30 mg/kg, twice a day, for 26 days | - Normalized glycemia (reduced by 19%)- Normalized insulinemia (reduced by 53%) | [4] |

| SD rats | 80 mg/kg, once a day, for 30 days (oral) | - Reduced endogenous glucose production by 62%- No effect on peripheral glucose utilization | [2][4] |

| Drosophila Huntington's Disease Model | 50 µM in fly food | - Ameliorated the neurodegenerative phenotype | [1] |

Experimental Protocols

In Vitro Inhibition Assay of L-CPT1

This protocol is designed to determine the inhibitory activity of Teglicar on the liver isoform of carnitine palmitoyl-transferase 1.

Materials:

-

Isolated liver mitochondria

-

[¹⁴C]Palmitoyl-CoA

-

L-carnitine

-

Teglicar (various concentrations)

-

Scintillation counter

Methodology:

-

Isolate liver mitochondria from rats or mice.

-

Pre-incubate the mitochondrial preparations with varying concentrations of Teglicar.

-

Initiate the CPT1 reaction by adding L-carnitine and [¹⁴C]Palmitoyl-CoA.

-

After a defined incubation period, stop the reaction.

-

Separate the resulting [¹⁴C]palmitoylcarnitine from the unreacted [¹⁴C]Palmitoyl-CoA.

-

Quantify the amount of [¹⁴C]palmitoylcarnitine using a scintillation counter to determine the rate of the CPT1 reaction.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of Teglicar concentration.

In Vivo Study in a Diabetic Mouse Model (db/db mice)

This protocol outlines an experiment to evaluate the anti-diabetic effects of Teglicar in a genetically diabetic mouse model.

Experimental Workflow:

References

- 1. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (Teglicar) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by teglicar reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Role of Teglicar in Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell metabolism is characterized by a profound reprogramming of metabolic pathways to support rapid proliferation and survival. One of the key metabolic shifts observed in many cancers is an increased reliance on fatty acid oxidation (FAO). Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for oxidation, has emerged as a critical node in this metabolic reprogramming and a promising therapeutic target. Teglicar (ST1326), a reversible inhibitor of CPT1A, has demonstrated anti-tumor activity in preclinical studies by disrupting cancer cell metabolism and inducing apoptosis. This technical guide provides an in-depth overview of the mechanism of action of Teglicar, its effects on cancer cell viability and signaling pathways, and detailed protocols for key experimental assays used to evaluate its efficacy.

Introduction: Targeting Cancer's Metabolic Engine

The metabolic landscape of cancer cells is fundamentally different from that of normal cells. While normal differentiated cells primarily rely on mitochondrial oxidative phosphorylation to generate ATP, many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen[1][2][3][4]. This metabolic switch is not simply a consequence of dysfunctional mitochondria but rather a strategic rewiring to provide the necessary building blocks for macromolecule synthesis and to maintain redox homeostasis, thereby supporting continuous cell growth and proliferation[2][3].

Beyond altered glucose metabolism, there is a growing appreciation for the role of fatty acid metabolism in cancer. Many tumors upregulate the catabolism of fatty acids through β-oxidation (FAO) to meet their high energy demands and to generate essential intermediates for various cellular processes. This increased reliance on FAO is particularly prominent in certain cancer types and has been associated with tumor progression, metastasis, and resistance to therapy.

Carnitine Palmitoyltransferase 1A (CPT1A) is a pivotal enzyme in FAO, catalyzing the rate-limiting step of transporting long-chain fatty acids across the outer mitochondrial membrane. Its expression is elevated in a variety of cancers, and its inhibition has been shown to have anti-neoplastic effects, making it an attractive target for cancer therapy. Teglicar is a selective and reversible inhibitor of CPT1A, and this guide will delve into its role as a modulator of cancer cell metabolism.

Mechanism of Action of Teglicar

Teglicar's primary mechanism of action is the competitive and reversible inhibition of Carnitine Palmitoyltransferase 1A (CPT1A). CPT1A is located on the outer mitochondrial membrane and is responsible for the conversion of long-chain acyl-CoAs to acylcarnitines, a crucial step for their transport into the mitochondrial matrix where β-oxidation occurs.

By inhibiting CPT1A, Teglicar effectively blocks the entry of long-chain fatty acids into the mitochondria, thereby shutting down fatty acid oxidation. This disruption of a major energy source and biosynthetic pathway in cancer cells leads to a cascade of downstream effects, culminating in cell cycle arrest and apoptosis. The inhibition of FAO is thought to force a metabolic shift in cancer cells, increasing their reliance on glycolysis and potentially creating a metabolic vulnerability that can be exploited therapeutically.

Signaling Pathways Affected by Teglicar

The inhibition of CPT1A by Teglicar triggers a signaling cascade that ultimately leads to apoptotic cell death. Preclinical studies in various cancer cell lines, including canine mammary tumors, have shown that Teglicar treatment leads to the upregulation of key mediators of apoptosis.

The primary pathway implicated in Teglicar-induced apoptosis is the caspase cascade. Specifically, treatment with Teglicar has been shown to increase the mRNA and protein expression of initiator caspases, such as caspase-8 and caspase-9 , and the executioner caspase-3 . The activation of caspase-3, a central player in the execution phase of apoptosis, leads to the cleavage of a broad range of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

References

Teglicar: A Technical Guide to a Novel L-CPT1 Inhibitor for Type 2 Diabetes Mellitus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teglicar (ST1326) is a novel, selective, and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1), a critical enzyme in mitochondrial fatty acid β-oxidation. By inhibiting L-CPT1, Teglicar effectively reduces hepatic gluconeogenesis, a key contributor to hyperglycemia in type 2 diabetes. This technical guide provides a comprehensive overview of the preclinical data supporting Teglicar as a potential anti-diabetic agent. It details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes the core signaling pathway and experimental workflows.

Introduction

The rising prevalence of type 2 diabetes mellitus necessitates the development of novel therapeutic agents with distinct mechanisms of action. A key pathological feature of type 2 diabetes is excessive endogenous glucose production (EGP) by the liver, primarily through gluconeogenesis.[1] Pharmacological reduction of hepatic gluconeogenesis is a validated and effective therapeutic strategy, as exemplified by the first-line therapy, metformin.[1] Fatty acid oxidation provides the necessary energy for gluconeogenesis, and inhibition of this process is a promising approach to lower blood glucose levels.

Carnitine palmitoyl-transferase 1 (CPT1) is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] There are three isoforms of CPT1, with the liver isoform (L-CPT1) being a prime target for anti-diabetic drugs. Teglicar is a selective and reversible inhibitor of L-CPT1, developed to reduce hepatic gluconeogenesis and improve glucose homeostasis.[1][2] This document synthesizes the available preclinical data on Teglicar.

Mechanism of Action

Teglicar exerts its anti-hyperglycemic effect through the selective and reversible inhibition of L-CPT1.[1][2] This inhibition reduces the transport of long-chain fatty acids into the liver mitochondria, thereby decreasing fatty acid β-oxidation. The reduction in fatty acid oxidation leads to a decrease in the energy supply (ATP and NADH) required for gluconeogenesis, resulting in lower hepatic glucose production.[1]

Signaling Pathway: Inhibition of Hepatic Gluconeogenesis by Teglicar

Caption: Teglicar inhibits L-CPT1, blocking fatty acid transport and subsequent β-oxidation, thereby reducing gluconeogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Teglicar.

Table 1: In Vitro Efficacy of Teglicar

| Parameter | Value | Cell Type/System | Conditions | Reference |

| IC₅₀ | 0.68 µM | L-CPT1 | --- | [3] |

| Kᵢ | 0.36 µM | L-CPT1 | --- | [3] |

| Ketone Body Production Inhibition | 72% | Isolated Rat Hepatocytes | 10 µmol/L Teglicar | [1][2] |

| Glucose Production Inhibition | 50% | Isolated Rat Hepatocytes | 10 µmol/L Teglicar, Lactate/Pyruvate substrate | [1][2] |

Table 2: In Vivo Efficacy of Teglicar in Animal Models

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Sprague-Dawley Rats | 5.3 mg/kg/h infusion | -62% reduction in endogenous glucose production | [3] |

| db/db Mice | 50 mg/kg twice daily for 45 days | -38% postabsorptive glycemia, -31% water consumption, -30% fructosamine | [1][2] |

| High-Fat Diet C57BL/6J Mice | 30 mg/kg twice daily for 26 days | -19% glycemia, -53% insulinemia | [1][2] |

| Healthy Sprague-Dawley Rats | 80 mg/kg once daily for 30 days | -20% basal glycemia (ns), -60% basal insulin | [2][4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Hepatocyte Assay

Objective: To determine the effect of Teglicar on ketone body and glucose production in isolated hepatocytes.

Protocol:

-

Hepatocytes were isolated from 16-hour-fasted Sprague-Dawley rats.

-

Cells were incubated in Krebs medium containing 10 mmol/L lactate and 1 mmol/L pyruvate, and 1 mmol/L oleate.

-

Teglicar was added at various concentrations (e.g., up to 10 µmol/L).

-

After a 2-hour incubation, the medium was collected.

-

Ketone bodies and glucose concentrations in the medium were measured.[1]

Pancreatic Clamp in Rats

Objective: To assess the effect of Teglicar on endogenous glucose production and peripheral glucose utilization in vivo.

Protocol:

-

Healthy Sprague-Dawley rats were used.

-

A pancreatic clamp procedure was initiated with a continuous infusion of somatostatin (to inhibit endogenous insulin and glucagon secretion), insulin at a fixed rate, and [3-³H]glucose (to trace glucose kinetics).

-

After a basal period to measure initial endogenous glucose production (EGP1), Teglicar was infused.

-

Blood glucose levels were monitored, and exogenous glucose was co-infused as needed to maintain euglycemia.

-

Endogenous glucose production during Teglicar infusion (EGP2) and peripheral glucose utilization were calculated.[1]

Chronic Treatment in db/db Mice and Insulin Tolerance Test (ITT)

Objective: To evaluate the long-term anti-diabetic effects of Teglicar and its impact on insulin sensitivity.

Protocol:

-

Eight-week-old db/db mice were treated with Teglicar (50 mg/kg) or vehicle by gavage twice daily for 45 days.

-

Daily food and water consumption were monitored.

-

Postabsorptive blood glucose and serum fructosamine were measured at specified intervals (e.g., days 28, 35, and 45).

-

On day 40, an insulin tolerance test was performed on fed mice by intraperitoneal injection of insulin (1 U/kg body weight).

-

Blood glucose was measured at multiple time points after insulin injection to assess insulin sensitivity.[1]

Experimental and Logical Workflows

Visualizing the workflow of key experimental procedures and the logical framework of the research enhances understanding.

Experimental Workflow: Pancreatic Clamp

Caption: Workflow for assessing Teglicar's effect on glucose production using a pancreatic clamp.

Logical Framework: Teglicar's Therapeutic Rationale

Caption: The logical progression from the problem of hyperglycemia to the therapeutic action of Teglicar.

Conclusion

Teglicar demonstrates significant potential as an anti-diabetic agent through its targeted inhibition of L-CPT1, leading to a reduction in hepatic gluconeogenesis. Preclinical studies in both in vitro and in vivo models have consistently shown its efficacy in improving glucose homeostasis.[1][2][4] The data presented in this technical guide, including quantitative efficacy, detailed experimental protocols, and clear visualizations of its mechanism and study designs, provide a solid foundation for further research and development of Teglicar as a novel therapeutic option for individuals with type 2 diabetes. Its selectivity for the liver isoform is a key feature, potentially minimizing off-target effects.[1][2] Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in humans.

References

- 1. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by teglicar reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Teglicar in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Teglicar is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (CPT1A), a key enzyme in the mitochondrial fatty acid β-oxidation pathway.[1][2][3] By inhibiting CPT1A, Teglicar impairs the oxidation of long-chain fatty acids, leading to a metabolic shift towards glucose oxidation.[2][4] This mechanism has shown potential therapeutic applications in conditions with aberrant lipid metabolism, including diabetes and certain types of cancer.[1][5] In oncological research, Teglicar has been demonstrated to reduce the proliferation and viability of various cancer cell lines, including lymphoma, leukemia, and mammary cancer, primarily by inducing apoptosis.[5][6] These application notes provide detailed protocols for investigating the effects of Teglicar in a cell culture setting.

Mechanism of Action

Teglicar's primary mechanism of action is the inhibition of Carnitine Palmitoyltransferase 1A (CPT1A).[2] CPT1A is the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation.[2][3] By blocking this step, Teglicar effectively reduces the cell's reliance on fatty acid oxidation for energy production.[2] In cancer cells, which often exhibit altered lipid metabolism, this inhibition can lead to a metabolic crisis, ultimately triggering programmed cell death, or apoptosis.[6][7] Studies have shown that Teglicar-induced apoptosis is associated with the upregulation and activation of caspases, key mediators of the apoptotic signaling cascade.[6]

Data Presentation

Table 1: Effect of Teglicar on Cancer Cell Viability

| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | % Inhibition of Viability | Reference |

| P114 | Crystal Violet | 1 | 24 | 16% | [7] |

| P114 | Crystal Violet | 3 | 24 | 32% | [7] |

| P114 | Crystal Violet | 5.5 | 24 | 44% | [7] |

| P114 | Crystal Violet | 10 | 24 | 68% | [7] |

| P114 | Crystal Violet | 17.5 | 24 | 84% | [7] |

| P114 | Crystal Violet | 30 | 24 | 92% | [7] |

| CMT-U229 | Crystal Violet | 3 | 24 | 17% | [7] |

| CMT-U229 | Crystal Violet | 5.5 | 24 | 30% | [7] |

| CMT-U229 | Crystal Violet | 10 | 24 | 46% | [7] |

| CMT-U229 | Crystal Violet | 17.5 | 24 | 62% | [7] |

| CMT-U229 | Crystal Violet | 30 | 24 | 75% | [7] |

Table 2: Induction of Apoptosis by Teglicar

| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observation | Reference |

| CMT-U229 | Flow Cytometry (Annexin V/PI) | 10 | 24 | Significant increase in late-stage apoptotic/necrotic cells (9.1% vs. 1.92%) | [6] |

| CMT-U229 | Flow Cytometry (Annexin V/PI) | 17.5 | 24 | Significant increase in late-stage apoptotic/necrotic cells (12.31% vs. 1.92%) | [6] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using Crystal Violet Assay

This protocol is used to determine the cytotoxic effect of Teglicar on adherent cells by staining the total biomass.

Materials:

-

Teglicar stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet solution (0.5% w/v in 25% methanol)

-

Methanol

-

33% Acetic Acid solution

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Teglicar Treatment: Prepare serial dilutions of Teglicar in complete medium. The concentrations used in studies range from 0.3 to 30 µM.[6][7] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Teglicar. Include a vehicle control (medium with the same concentration of DMSO as the highest Teglicar concentration).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[6]

-

Staining:

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.

-

Remove the methanol and let the plate air dry.

-

Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

-

Washing: Gently wash the plate with tap water until the excess stain is removed.

-

Solubilization: Air dry the plate completely. Add 100 µL of 33% acetic acid to each well to solubilize the stain.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay

This method distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

-

Teglicar stock solution

-

6-well cell culture plates

-

Complete cell culture medium

-

Trypsin-EDTA

-

Trypan Blue solution (0.4%)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Teglicar (e.g., 0.3-30 µM) for 24 hours as described in Protocol 1.[6][7]

-

Cell Harvesting:

-

Collect the culture medium (which may contain floating dead cells).

-

Wash the adherent cells with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Combine the detached cells with the collected medium from the first step.

-

Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or medium.

-

-

Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).

-

Counting:

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

-

Analysis: Calculate the total number of viable cells for each treatment condition and express it as a percentage of the vehicle control.[6]

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells (Annexin V positive) and necrotic cells (PI positive).

Materials:

-

Teglicar stock solution

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with Teglicar (e.g., 10 µM and 17.5 µM) for 24 hours.[6]

-

Cell Harvesting: Harvest both floating and adherent cells as described in Protocol 2.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining:

-

Resuspend the cells in 100 µL of Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Binding Buffer to each sample.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

-

Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[8]

Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the mRNA expression levels of apoptosis-related genes like Caspase-3, -8, and -9.[6]

Materials:

-

Teglicar stock solution

-

RNA isolation kit

-

cDNA synthesis kit (Reverse Transcription)

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (Caspase-3, -8, -9) and a housekeeping gene (e.g., GAPDH, β-actin)

-

qRT-PCR instrument

Procedure:

-

Cell Treatment: Treat cells with a submaximal concentration of Teglicar (e.g., 17.5 µM) for 24 hours to detect enhanced effects on apoptosis induction.[6]

-

RNA Isolation: Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[6]

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and qPCR master mix.

-

Run the reaction in a qRT-PCR instrument with appropriate cycling conditions (denaturation, annealing, extension).

-

-

Analysis: Analyze the amplification data. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 5: Protein Expression Analysis by Western Blotting

This protocol is used to detect the protein levels of cleaved caspases, which are markers of apoptosis activation.

Materials:

-

Teglicar stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-cleaved caspase-3, -8, -9)[6]

-

Loading control antibody (e.g., mouse anti-β-actin)[6]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis:

-

Sample Preparation: Mix 40-60 µg of protein with Laemmli sample buffer and boil for 5 minutes.[6]

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies (e.g., cleaved caspase-3 1:1000, cleaved caspase-8 1:500, β-actin 1:20,000) overnight at 4°C with agitation.[6]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Incubate with a chemiluminescent substrate.[6]

-

Visualize the protein bands using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (Teglicar) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Carnitine Palmitoyltransferase 1A Inhibitor Teglicar Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 7tmantibodies.com [7tmantibodies.com]

In Vitro Assay Guide for Teglicar: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teglicar is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1), a key enzyme in the mitochondrial fatty acid β-oxidation pathway.[1] By inhibiting L-CPT1, Teglicar effectively reduces the transport of long-chain fatty acids into the mitochondria, leading to a decrease in fatty acid oxidation. This mechanism of action gives Teglicar potential therapeutic applications in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease, as well as in oncology, where cancer cells often exhibit altered lipid metabolism.

These application notes provide a comprehensive guide to the in vitro evaluation of Teglicar, including detailed protocols for key assays and a summary of its quantitative effects.

Data Presentation

Table 1: In Vitro Efficacy of Teglicar

| Assay | Cell Line/System | Endpoint | Teglicar Concentration | Result |

| L-CPT1 Inhibition | - | IC50 | - | 0.68 µM |

| L-CPT1 Inhibition | - | Ki | - | 0.36 µM |

| Ketone Body Production | Isolated Rat Hepatocytes | Reduction | 10 µM | 72% reduction |

| Ketone Body Production | Isolated Rat Hepatocytes | ED50 | - | 1.17 ± 0.12 µM |

| Glucose Production | Isolated Rat Hepatocytes | Reduction | 10 µM | 50% reduction |

Table 2: In Vitro Effects of Teglicar on Cancer Cell Viability and Apoptosis

| Assay | Cell Line | Endpoint | Teglicar Concentration | Result |

| Cell Viability (Crystal Violet) | P114 (Canine Mammary Tumor) | % Inhibition | 1 µM | 16% |

| 3 µM | 32% | |||

| 5.5 µM | 44% | |||

| 10 µM | 68% | |||

| 17.5 µM | 84% | |||

| 30 µM | 92% | |||

| Cell Viability (Crystal Violet) | CMT-U229 (Canine Mammary Tumor) | % Inhibition | 3 µM | 17% |

| 5.5 µM | 30% | |||

| 10 µM | 46% | |||

| 17.5 µM | 62% | |||

| 30 µM | 75% | |||

| Apoptosis (Flow Cytometry) | P114 (Canine Mammary Tumor) | % Late Apoptotic Cells | 10 µM | ~16% |

| 17.5 µM | 30.7% | |||

| Apoptosis (Flow Cytometry) | CMT-U229 (Canine Mammary Tumor) | % Early Apoptotic Cells | 10 µM | 6.99% |

| 17.5 µM | 7.13% | |||

| % Late Apoptotic/Necrotic Cells | 10 µM | 9.1% | ||

| 17.5 µM | 12.31% |

Signaling Pathways

Experimental Protocols

L-CPT1 Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Teglicar on L-CPT1 activity. The assay measures the formation of palmitoylcarnitine from palmitoyl-CoA and L-[3H]carnitine.

Materials:

-

Isolated liver mitochondria (source of L-CPT1)

-

Teglicar

-

Palmitoyl-CoA

-

L-[methyl-3H]carnitine

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Potassium chloride (KCl)

-

HEPES buffer

-

EGTA

-

Sucrose

-

Perchloric acid

-

Scintillation cocktail

-

96-well microplate

-

Scintillation counter

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from fresh rat liver using standard differential centrifugation methods. Resuspend the final mitochondrial pellet in a buffer containing sucrose and HEPES.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing KCl, HEPES, EGTA, and fatty acid-free BSA.

-

Teglicar Dilution: Prepare a serial dilution of Teglicar in the appropriate solvent (e.g., DMSO) to achieve a range of final concentrations in the assay.

-

Assay Procedure: a. To each well of a 96-well plate, add the reaction mixture. b. Add the diluted Teglicar or vehicle control to the respective wells. c. Add the isolated liver mitochondria to each well and pre-incubate for 5 minutes at 37°C. d. Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[methyl-3H]carnitine. e. Incubate the plate for 10 minutes at 37°C. f. Stop the reaction by adding cold perchloric acid.

-

Separation and Quantification: a. Centrifuge the plate to pellet the precipitated protein. b. Transfer the supernatant containing the [3H]palmitoylcarnitine to a new plate. c. Wash the pellet with perchloric acid and combine the supernatants. d. Add scintillation cocktail to the supernatant. e. Measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the percentage of inhibition for each Teglicar concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the Teglicar concentration. c. Determine the IC50 value using non-linear regression analysis.

Hepatocyte Glucose and Ketone Body Production Assay

This protocol measures the effect of Teglicar on gluconeogenesis and ketogenesis in primary hepatocytes.

Materials:

-

Isolated primary hepatocytes

-

Krebs-Ringer bicarbonate buffer

-

Sodium lactate

-

Sodium pyruvate

-

Oleic acid complexed to BSA

-

Teglicar

-

Glucose assay kit

-

Ketone body assay kit

-

Collagen-coated plates

-

CO2 incubator

Protocol:

-

Hepatocyte Isolation and Plating: Isolate hepatocytes from fasted rats by collagenase perfusion. Plate the cells on collagen-coated plates and allow them to attach.

-

Incubation Medium: Prepare a Krebs-Ringer bicarbonate buffer containing sodium lactate, sodium pyruvate, and oleic acid complexed to BSA.

-

Teglicar Treatment: Add varying concentrations of Teglicar or vehicle control to the incubation medium.

-

Incubation: Remove the culture medium from the hepatocytes and add the treatment-containing incubation medium. Incubate the plates for 2-3 hours in a CO2 incubator at 37°C.

-

Sample Collection: After incubation, collect the medium from each well.

-

Quantification: a. Glucose Production: Measure the glucose concentration in the collected medium using a commercially available glucose assay kit. b. Ketone Body Production: Measure the concentration of β-hydroxybutyrate and acetoacetate in the medium using a ketone body assay kit.

-

Data Analysis: a. Normalize the glucose and ketone body production to the total protein content in each well. b. Express the results as a percentage of the vehicle-treated control.

Cell Viability Assay (Crystal Violet)

This assay assesses the effect of Teglicar on the viability of adherent cancer cells.

Materials:

-

Cancer cell line of interest (e.g., P114, CMT-U229)

-

Complete cell culture medium

-

Teglicar

-

Crystal violet solution (0.5% in 25% methanol)

-

Methanol

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Teglicar Treatment: Treat the cells with a range of Teglicar concentrations for 24-72 hours. Include a vehicle control.

-

Staining: a. Remove the medium and gently wash the cells with PBS. b. Fix the cells with methanol for 15 minutes. c. Remove the methanol and stain the cells with crystal violet solution for 20 minutes. d. Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilization and Measurement: a. Add a solubilization solution (e.g., methanol or a solution of 1% SDS) to each well to dissolve the stain. b. Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Plot the cell viability against the Teglicar concentration to determine the IC50.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method quantifies the percentage of apoptotic and necrotic cells following Teglicar treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Teglicar

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells and treat with Teglicar or vehicle control for the desired time period.

-

Cell Harvesting: a. Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them. b. Wash the cells with cold PBS.

-

Staining: a. Resuspend the cells in Annexin V Binding Buffer. b. Add Annexin V-FITC and PI to the cell suspension. c. Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Use appropriate compensation settings for FITC and PI channels.

-

Data Analysis: a. Gate the cell populations to distinguish between:

- Viable cells (Annexin V- / PI-)

- Early apoptotic cells (Annexin V+ / PI-)

- Late apoptotic/necrotic cells (Annexin V+ / PI+)

- Necrotic cells (Annexin V- / PI+) b. Quantify the percentage of cells in each quadrant.

Caspase Activity Assay

This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7, as a marker of apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Teglicar

-

Caspase-Glo® 3/7 Assay System (or similar luminescent or fluorescent caspase assay kit)

-

White-walled 96-well plates (for luminescence)

-

Luminometer or fluorometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of Teglicar for the desired duration.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Assay Procedure: a. Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. b. Add the Caspase-Glo® 3/7 reagent to each well. c. Mix the contents of the wells by gentle shaking. d. Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: a. Subtract the background luminescence (from wells with no cells). b. Express the caspase activity as a fold change relative to the vehicle-treated control.

References

Application Notes and Protocols for In Vivo Administration of Teglicar to Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teglicar (also known as ST1326) is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1).[1] CPT1 is a pivotal enzyme in the metabolism of long-chain fatty acids, controlling their entry into the mitochondria for β-oxidation.[2][3] By selectively inhibiting L-CPT1, Teglicar reduces hepatic fatty acid oxidation, which in turn decreases ketogenesis and gluconeogenesis.[3][4][5] This mechanism of action gives Teglicar potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease, as well as certain types of cancer that rely on fatty acid oxidation for proliferation.

These application notes provide detailed protocols for the in vivo administration of Teglicar to rats, covering drug formulation, administration routes, and relevant experimental procedures to assess its pharmacological effects.

Data Presentation

In Vivo Effects of Teglicar in Rats

The following table summarizes the quantitative data from in vivo studies in Sprague-Dawley (SD) rats.

| Parameter | Dosage and Administration | Duration | Observed Effect | Reference |

| Endogenous Glucose Production (EGP) | Infusion: 5.3 mg/kg/h | 3 hours | 62% reduction | [4][5] |

| Basal Glycemia | Oral: 80 mg/kg, once a day | 30 days | 20% slight reduction (not statistically significant) | [4][5] |

| Basal Insulin Levels | Oral: 80 mg/kg, once a day | 30 days | 60% reduction | [4][5] |

| Plasma Triglycerides | Oral: 80 mg/kg, once a day | 30 days | Doubled | [4][5] |

| Plasma Free Fatty Acids | Oral: 80 mg/kg, once a day | 30 days | 53% increase | [4][5] |

| Hepatic Triglyceride Content | Oral: 80 mg/kg, once a day | 30 days | Markedly increased | [4][5] |

| Peripheral Glucose Utilization | Infusion: 5.3 mg/kg/h | 3 hours | No significant effect | [4][5] |

| Liver and Peripheral Insulin Sensitivity | Oral: 80 mg/kg, once a day | 30 days | No significant effect (assessed by hyperinsulinemic-euglycemic clamp) | [4][5] |

Experimental Protocols

Formulation of Teglicar for In Vivo Administration

Teglicar's solubility characteristics necessitate specific formulations for in vivo use. Below are two protocols for preparing a clear solution suitable for oral administration.

Protocol 1: Co-solvent Formulation

This protocol yields a clear solution of ≥ 3.33 mg/mL.

-

Add each solvent sequentially in the following proportions:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

After the addition of each solvent, ensure the solution is well-mixed.

-

If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: Cyclodextrin-based Formulation

This protocol yields a clear solution of ≥ 1.9 mg/mL.

-

Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

-

Add each solvent sequentially in the following proportions:

-

10% DMSO

-

90% of the 20% SBE-β-CD in saline solution

-

-

Mix thoroughly after each addition. Use sonication if necessary to achieve a clear solution.

Note on Preparation: It is recommended to prepare the dosing solution fresh on the day of the experiment.

Oral Administration Protocol (Gavage)

Oral gavage is a common method for administering Teglicar to rats.

-

Animal Model: Sprague-Dawley (SD) rats are a commonly used strain for metabolic studies with Teglicar.

-

Dosage: Dosages ranging from 50 mg/kg to 100 mg/kg have been reported in the literature.[1] The specific dose should be determined based on the experimental design.

-

Procedure:

-

Accurately weigh the rat to determine the correct volume of the Teglicar formulation to administer.

-

Use a flexible gavage needle of an appropriate size for the rat to minimize the risk of esophageal injury.

-

Gently restrain the rat and carefully insert the gavage needle into the esophagus.

-

Administer the calculated volume of the Teglicar solution.

-

Monitor the animal for any signs of distress after the procedure.

-

Intravenous Infusion Protocol

For acute studies on parameters like endogenous glucose production, intravenous infusion is the preferred method.

-

Animal Preparation: Surgical catheterization of a suitable vein (e.g., jugular vein) is required for infusion. This should be performed under anesthesia with an appropriate recovery period.

-

Dosage: An infusion rate of 5.3 mg/kg/h has been used to study the acute effects of Teglicar on glucose metabolism in rats.[1]

-

Procedure:

-

Connect the catheterized rat to an infusion pump.

-

Infuse the Teglicar formulation at the predetermined rate.

-

Monitor the animal throughout the infusion period.

-

Pancreatic Clamp Protocol for Assessing Endogenous Glucose Production

A pancreatic clamp can be utilized to assess the direct effect of Teglicar on hepatic glucose output.

-

Procedure:

-

Perform a pancreatic clamp by infusing somatostatin to inhibit endogenous insulin and glucagon secretion.

-

Infuse insulin and glucagon at fixed rates to maintain basal levels.

-

A tracer, such as [3-³H]glucose, is infused to measure glucose turnover.

-

After a basal period to measure baseline EGP, begin the infusion of Teglicar.

-

Monitor blood glucose levels and adjust a variable glucose infusion to maintain euglycemia.

-

Collect blood samples to determine the rate of glucose appearance (EGP).

-

Hyperinsulinemic-Euglycemic Clamp Protocol for Assessing Insulin Sensitivity

This clamp technique is the gold standard for assessing insulin sensitivity in vivo.

-

Procedure:

-

Infuse insulin at a constant high rate to stimulate glucose uptake by peripheral tissues.

-

Simultaneously, infuse a variable rate of glucose to "clamp" the blood glucose at a normal level.

-

The glucose infusion rate required to maintain euglycemia is an index of insulin sensitivity.

-

This procedure can be performed in rats that have undergone chronic treatment with Teglicar to assess its long-term effects on insulin action.

-

Mandatory Visualizations

Signaling Pathway of Teglicar's Action

Caption: Mechanism of action of Teglicar in hepatocytes.

Experimental Workflow for Oral Gavage Study

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by teglicar reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Teglicar Stock Solutions

Introduction

Teglicar, also known as ST1326, is a potent and selective, reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1).[1][2][3] L-CPT1 is a critical enzyme in the mitochondrial fatty acid β-oxidation pathway, catalyzing the transfer of the acyl group of long-chain fatty acyl-CoAs from coenzyme A to L-carnitine.[4][5] By inhibiting L-CPT1, Teglicar effectively reduces fatty acid oxidation, leading to decreased production of ketone bodies and glucose.[1][4][6] These characteristics make Teglicar a valuable tool for research in areas such as diabetes, metabolic syndromes, and neurodegenerative diseases like Huntington's disease.[1][7] Furthermore, recent studies have highlighted its anti-tumor properties, demonstrating its ability to induce apoptosis through caspase-dependent signaling pathways in cancer cells.[8][9]

This document provides detailed protocols for the preparation of Teglicar stock solutions for use in in vitro and in vivo experiments.

Chemical Properties of Teglicar

A clear understanding of the physicochemical properties of Teglicar is essential for accurate stock solution preparation.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₅N₃O₃ | [2][10] |

| Molecular Weight | 399.61 g/mol | [2][10][11] |

| CAS Number | 250694-07-6 | [1][2][10] |

| Appearance | Solid | [1] |

| IC₅₀ | 0.68 μM (L-CPT1) | [1][12] |

| Kᵢ | 0.36 μM (L-CPT1) | [1][12] |

Solubility Data

The solubility of Teglicar in various solvents is a critical factor for preparing stable and effective stock solutions.[1] It is important to note that for some solvents, ultrasonic agitation and heating may be required to achieve complete dissolution.[1][11] When using DMSO, it is recommended to use a new, unopened bottle as DMSO is hygroscopic and the presence of water can significantly impact solubility.[1]

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| Ethanol | 100 mg/mL | 250.24 mM | Requires sonication and heating to 60°C.[1][11] |

| DMSO | 19 mg/mL | 47.55 mM | Requires sonication. Use of newly opened DMSO is recommended.[1][11] |

| Water | 10 mg/mL | 25.02 mM | Requires sonication.[1][11] |

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of Teglicar in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

-

Teglicar powder

-

Anhydrous DMSO (new, unopened bottle recommended)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Calculate the required mass of Teglicar:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 399.61 g/mol x 1000 mg/g = 3.9961 mg

-

-

-

Weigh Teglicar:

-

Carefully weigh out approximately 4 mg of Teglicar powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.

-

-

Add DMSO:

-

Based on the actual weight of Teglicar, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

-

Volume (mL) = [Mass (mg) / 399.61 ( g/mol )] / 10 (mmol/L)

-

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the Teglicar powder.

-

-

Dissolve Teglicar:

-

Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

-

If the powder does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle heating (up to 37°C) can also be applied to aid dissolution.[11]

-

-

Storage:

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

-

10 mM Teglicar stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Determine the final desired concentration:

-

For example, to prepare a working solution with a final concentration of 10 µM Teglicar.

-

-

Perform serial dilutions:

-

It is recommended to perform serial dilutions to ensure accuracy.

-

For a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

-

Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. (e.g., add 5 µL of 10 mM stock to 495 µL of medium).

-

Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM concentration. (e.g., add 50 µL of 100 µM solution to 450 µL of medium).

-

-

Vehicle Control:

-

It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Teglicar used in the experiment. This will account for any effects of the solvent on the cells.

-

-

Application to Cells:

-

Add the appropriate volume of the working solution (and vehicle control) to your cell cultures to achieve the desired final concentration.

-

For animal studies, Teglicar can be formulated in specific vehicles to ensure bioavailability and stability. Two example formulations are provided below.[1]

Formulation 1:

-

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

-

Achievable Solubility: ≥ 3.33 mg/mL (8.33 mM)[1]

-

Preparation (for 1 mL):

-

Prepare a 33.3 mg/mL stock solution of Teglicar in DMSO.

-

To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

-

Formulation 2:

-

Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)

-

Achievable Solubility: ≥ 1.9 mg/mL (4.75 mM)[1]

-

Preparation (for 1 mL):

-

Prepare a 19 mg/mL stock solution of Teglicar in DMSO.

-

To 900 µL of a 20% SBE-β-CD solution in saline, add 100 µL of the DMSO stock solution.

-

Mix thoroughly until a clear solution is obtained.

-

Mandatory Visualizations

Caption: Teglicar inhibits L-CPT1, blocking fatty acid oxidation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (Teglicar) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Carnitine Palmitoyltransferase 1A Inhibitor Teglicar Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Teglicar | C22H45N3O3 | CID 9843897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes: Flow Cytometry Analysis of Apoptosis Induction by Teglicar

Introduction

Teglicar is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (CPT1A), a key enzyme in the mitochondrial fatty acid oxidation (FAO) pathway.[1][2] By blocking CPT1A, Teglicar prevents the transport of long-chain fatty acids into the mitochondria, thereby inhibiting FAO and shifting cellular metabolism towards glucose oxidation.[2] In cancer cells that are highly dependent on FAO for energy production and survival, this metabolic reprogramming can lead to the induction of apoptosis.[1][3] This makes Teglicar a promising therapeutic agent in oncology research.

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. By using fluorescent probes that detect key features of apoptotic cells, such as the externalization of phosphatidylserine (PS) and the loss of membrane integrity, researchers can accurately measure the extent of apoptosis induced by compounds like Teglicar. This document provides detailed protocols for the analysis of apoptosis in cancer cell lines following Teglicar treatment using Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of Teglicar

Teglicar's primary molecular target is CPT1A. Inhibition of this enzyme leads to a reduction in the mitochondrial import and subsequent beta-oxidation of long-chain fatty acids. This disruption of cellular metabolism can trigger the intrinsic apoptotic pathway, which is characterized by the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[1] Studies have also shown an upregulation of caspase-8, suggesting a potential interplay with the extrinsic apoptotic pathway.[1]

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of Teglicar on apoptosis in canine mammary tumor cell lines (P114 and CMT-U229) after 24 hours of treatment.[1]

Table 1: Apoptosis in P114 Cells Treated with Teglicar

| Treatment Group | Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |

| Control | 0 | Not specified | ~2.0 |

| Teglicar | 10 | Not specified | ~16.0 |